molecular formula C8H19N3 B2952658 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1354010-29-9

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

Cat. No. B2952658
CAS RN: 1354010-29-9
M. Wt: 157.261
InChI Key: CRBJHGQBKRQFJS-MRVPVSSYSA-N
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Description

This compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . It’s also known as 1-Pyrrolidineethanamine, 3-(dimethylamino)-, (3R)-; ®-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine; (3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine .


Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered saturated ring with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as a Key Intermediate : This compound serves as a key intermediate in the synthesis of premafloxacin, an antibiotic for veterinary pathogens. A stereoselective process for its preparation involves an asymmetric Michael addition and a stereoselective alkylation (Fleck et al., 2003).

  • Pyrrole Derivatives Preparation : Pyrrole derivatives, which are fundamental for important biological molecules like heme and chlorophyll, are often prepared via condensation of amines with carbonyl-containing compounds. This compound is relevant in the preparation of various pyrrole derivatives (Anderson & Liu, 2000).

  • In Synthesis of Stereoisomers for Antibacterials : The compound is used in synthesizing stereoisomers of 3‐(1‐aminoethyl)pyrrolidines, which are important intermediates in preparing quinolone antibacterials (Schroeder et al., 1992).

  • Role in Nickel Pincer Complexes : In the field of catalysis, modifying this compound in a nickel(II) pincer complex enhances its efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Structural and Analytical Chemistry

  • Crystal Structure Analysis : Its derivatives, such as pyridin-2-amine, have been characterized by X-ray crystallography to understand molecular structures and intermolecular interactions (Hu et al., 2011).

  • Environmental Analysis : In environmental chemistry, it has been analyzed in waste and surface water to understand its occurrence and behavior in aquatic environments (Sacher et al., 1997).

Catalysis and Reaction Mechanisms

  • Catalysis in Hydrogenation : The compound, particularly its derivatives like allyl amines, plays a role in iron catalyzed olefin hydrogenation. The turnover frequencies in these reactions are influenced by the steric protection of the nitrogen donor (Trovitch et al., 2008).

  • Iron(III) Complexes : In bioinorganic chemistry, iron(III) complexes of derivatives like N,N-dimethyl-N'-(pyrid-2-ylmethyl)-N'-(2-hydroxy-4-nitrobenzyl)ethylenediamine, which are structurally related, have been studied as models for catechol 1,2-dioxygenases (Velusamy et al., 2004).

  • Ruthenium Complexes : It has been used in the preparation of 2-ammoniobutenynyl Ru-complexes, which are significant in understanding butatrienylidene complexes and their reactions with tertiary amines (Winter & Hornung, 1999).

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBJHGQBKRQFJS-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

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